molecular formula C31H48O6 B10820630 Fusidic Acid-d6

Fusidic Acid-d6

Cat. No.: B10820630
M. Wt: 522.7 g/mol
InChI Key: IECPWNUMDGFDKC-CUNJLYJJSA-N
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Description

Fusidic Acid-d6 is a deuterium-labeled derivative of Fusidic Acid, a bacteriostatic antibiotic produced by the fungus Fusidium coccineum. This compound belongs to the class of steroids and is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Fusidic Acid. The deuterium labeling helps in tracing and quantifying the compound during various analytical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fusidic Acid-d6 involves the incorporation of deuterium atoms into the Fusidic Acid molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Fusidic Acid can also result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Fusidic Acid-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.

    Substitution: Substitution reactions can occur at various positions within the molecule, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Fusidic Acid-d6 has a wide range of applications in scientific research, including:

Mechanism of Action

Fusidic Acid-d6 exerts its effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the release of EF-G and thereby halting the translocation process during protein synthesis. This inhibition leads to the cessation of bacterial growth .

Comparison with Similar Compounds

Fusidic Acid-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Fusidic Acid: The non-deuterated form, used widely as an antibiotic.

    Rifampicin: Another antibiotic that inhibits bacterial RNA synthesis.

    Chloramphenicol: An antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Compared to these compounds, Fusidic Acid-d6 offers the advantage of being traceable in analytical studies, making it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C31H48O6

Molecular Weight

522.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid

InChI

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1/i1D3,2D3

InChI Key

IECPWNUMDGFDKC-CUNJLYJJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/1\[C@@H]2C[C@H]([C@H]3[C@]4(CC[C@H]([C@H]([C@@H]4CC[C@@]3([C@]2(C[C@@H]1OC(=O)C)C)C)C)O)C)O)/C(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C

Origin of Product

United States

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